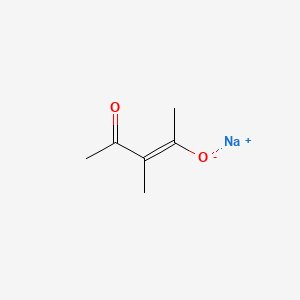

3-Methylpentane-2,4-dione, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

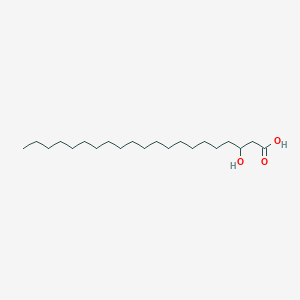

Le 3-Méthylpentane-2,4-dione, sel de monosodium est un composé organique de formule moléculaire C6H9O2.Na. C'est un dérivé de sel de sodium du 3-méthylpentane-2,4-dione, communément appelé 3-méthyl-2,4-pentanedione. Ce composé est souvent utilisé dans diverses réactions chimiques et applications industrielles en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3-Méthylpentane-2,4-dione, sel de monosodium peut être synthétisé par réaction du 3-méthylpentane-2,4-dione avec de l'hydroxyde de sodium. La réaction se produit généralement en milieu aqueux, où l'hydroxyde de sodium déprotone la dicétone pour former le sel de monosodium. Les conditions de réaction impliquent généralement:

Température : Température ambiante

Solvant : Eau ou solution aqueuse

Réactifs : 3-méthylpentane-2,4-dione et hydroxyde de sodium

Méthodes de production industrielle

En milieu industriel, la production de 3-Méthylpentane-2,4-dione, sel de monosodium suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique:

Réacteurs : Réacteurs à grande échelle avec des capacités de mélange efficaces

Purification : Filtration et cristallisation pour obtenir le sel de monosodium pur

Contrôle de qualité : Techniques analytiques telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Méthylpentane-2,4-dione, sel de monosodium subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir la dicétone en alcools.

Substitution : Le sel de monosodium peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.

Principaux produits

Oxydation : Acides carboxyliques

Réduction : Alcools

Substitution : Divers dérivés substitués en fonction des réactifs utilisés

4. Applications de la recherche scientifique

Le 3-Méthylpentane-2,4-dione, sel de monosodium a plusieurs applications dans la recherche scientifique:

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Utilisé dans les dosages biochimiques et comme précurseur dans la synthèse de composés biologiquement actifs.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme intermédiaire dans la synthèse de médicaments.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme stabilisateur dans diverses formulations.

5. Mécanisme d'action

Le mécanisme d'action du 3-Méthylpentane-2,4-dione, sel de monosodium implique sa capacité à agir comme un nucléophile ou un électrophile dans les réactions chimiques. Le composé peut former des ions énolate, qui sont des intermédiaires très réactifs dans diverses réactions organiques. Ces ions énolate peuvent participer à:

Réactions d'aldol : Formation de liaisons carbone-carbone

Additions de Michael : Addition à des composés carbonylés α,β-insaturés

Réactions de condensation : Formation de molécules plus grosses par élimination de petites molécules comme l'eau

Applications De Recherche Scientifique

3-Methylpentane-2,4-dione, monosodium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mécanisme D'action

The mechanism of action of 3-methylpentane-2,4-dione, monosodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in:

Aldol Reactions: Forming carbon-carbon bonds

Michael Additions: Adding to α,β-unsaturated carbonyl compounds

Condensation Reactions: Forming larger molecules through the elimination of small molecules like water

Comparaison Avec Des Composés Similaires

Composés similaires

2,4-Pentanedione : Une dicétone similaire, mais sans le groupe méthyle à la troisième position.

3-Ethylpentane-2,4-dione : Un analogue substitué par un éthyle du 3-méthylpentane-2,4-dione.

Acétylacétone : Un nom courant pour le 2,4-pentanedione, largement utilisé en synthèse organique.

Unicité

Le 3-Méthylpentane-2,4-dione, sel de monosodium est unique en raison de son motif de substitution spécifique, qui confère une réactivité et des propriétés distinctes par rapport à ses analogues. La présence de l'ion sodium améliore sa solubilité dans l'eau et en fait un réactif polyvalent dans divers processus chimiques.

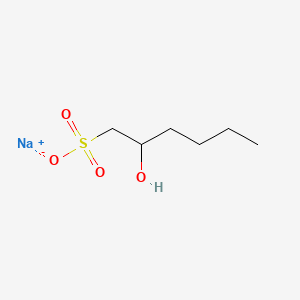

Propriétés

Numéro CAS |

34916-51-3 |

|---|---|

Formule moléculaire |

C6H9NaO2 |

Poids moléculaire |

136.12 g/mol |

Nom IUPAC |

sodium;(E)-3-methyl-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C6H10O2.Na/c1-4(5(2)7)6(3)8;/h7H,1-3H3;/q;+1/p-1/b5-4+; |

Clé InChI |

HAZHOLRCZVGNLH-FXRZFVDSSA-M |

SMILES isomérique |

C/C(=C(/C)\[O-])/C(=O)C.[Na+] |

SMILES canonique |

CC(=C(C)[O-])C(=O)C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)